(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18917900
InChI: InChI=1S/C22H26N6O2/c1-3-16-4-6-17(7-5-16)23-21-20(24-26-25-21)22(29)28-14-12-27(13-15-28)18-8-10-19(30-2)11-9-18/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26)
SMILES:
Molecular Formula: C22H26N6O2
Molecular Weight: 406.5 g/mol

(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

CAS No.:

Cat. No.: VC18917900

Molecular Formula: C22H26N6O2

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone -

Specification

Molecular Formula C22H26N6O2
Molecular Weight 406.5 g/mol
IUPAC Name [5-(4-ethylanilino)-2H-triazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C22H26N6O2/c1-3-16-4-6-17(7-5-16)23-21-20(24-26-25-21)22(29)28-14-12-27(13-15-28)18-8-10-19(30-2)11-9-18/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26)
Standard InChI Key VHIQKTZONYJMQV-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Introduction

Structural Characteristics and Molecular Design

Core Heterocyclic Framework

The molecule’s architecture centers on a 1,2,3-triazole ring linked via a methanone bridge to a piperazine moiety. The triazole ring, a five-membered heterocycle with three nitrogen atoms, contributes to hydrogen bonding and dipole interactions critical for target binding. At position 5 of the triazole, a 4-ethylphenylamino group introduces hydrophobicity and steric bulk, potentially enhancing membrane permeability and receptor selectivity. The piperazine ring, a six-membered diamine, adopts a chair conformation, with one nitrogen atom connected to a 4-methoxyphenyl substituent. The methoxy group (-OCH3\text{-OCH}_3) at the para position of the phenyl ring may modulate electronic effects, improving solubility and metabolic stability.

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related analogs, highlighting the impact of substituent variation on molecular properties:

CompoundTriazole SubstituentPiperazine SubstituentMolecular FormulaMolecular Weight (g/mol)
Target Compound4-Ethylphenylamino4-MethoxyphenylC22H26N6O2\text{C}_{22}\text{H}_{26}\text{N}_6\text{O}_2406.5
Analog 14-EthylphenylaminoBenzylC23H27N5O\text{C}_{23}\text{H}_{27}\text{N}_5\text{O}389.5
Analog 24-Ethylphenylamino2-FluorophenylC22H26N6O2\text{C}_{22}\text{H}_{26}\text{N}_6\text{O}_2406.5

The substitution pattern on the piperazine nitrogen significantly influences electronic and steric profiles. For instance, the methoxy group in the target compound enhances electron-donating capacity compared to the benzyl group in Analog 1, which may alter binding affinities to serotonin or dopamine receptors.

Synthetic Methodologies

Microwave-Assisted Cyclization

A pivotal advancement in synthesizing triazole-piperazine hybrids involves microwave irradiation, which accelerates reaction kinetics and improves yields . The synthesis of the target compound likely follows a multi-step protocol:

  • Formation of the Triazole Core:
    The 1,2,3-triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazide-nitrile cyclization. For example, reacting 2-fluorobenzohydrazide with a nitrile derivative under microwave conditions generates the triazole intermediate .

  • Piperazine Functionalization:
    The piperazine moiety is introduced through nucleophilic acyl substitution. In a representative procedure, 4-(4-methoxyphenyl)piperazine reacts with the triazole-bearing carbonyl chloride in the presence of a base like triethylamine.

  • Global Deprotection and Purification:
    Protecting groups (e.g., tert-butoxycarbonyl, Boc) are removed under acidic conditions, followed by column chromatography to isolate the final product .

Reaction Optimization

Microwave irradiation reduces reaction times from hours to minutes. For instance, a similar synthesis of 4-{5-[2-fluorophenyl]-1H-1,2,4-triazol-3-yl}piperazine achieved an 89% yield in 30 minutes under microwave conditions, compared to ≤50% yields via conventional heating .

Analytical Characterization

Spectroscopic Profiling

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR: Signals at δ 7.95–7.91 ppm (d, 1H) and δ 7.49–7.46 ppm (d, 1H) correspond to aromatic protons on the methoxyphenyl group. The piperazine methylene protons resonate as multiplets near δ 3.45–3.43 ppm (m, 4H) and δ 2.96–2.94 ppm (m, 4H) .

    • 13C^{13}\text{C}-NMR: The carbonyl carbon of the methanone bridge appears at δ 165–170 ppm, while the triazole carbons resonate between δ 140–150 ppm.

  • Infrared (IR) Spectroscopy:
    Stretching vibrations at ν=3277cm1\nu = 3277 \, \text{cm}^{-1} (N-H), ν=1646cm1\nu = 1646 \, \text{cm}^{-1} (C=O), and ν=1587cm1\nu = 1587 \, \text{cm}^{-1} (C=N) confirm functional group integrity .

  • Mass Spectrometry (MS):
    The molecular ion peak at m/zm/z 406.5 ([M+^+)) aligns with the compound’s molecular weight. Fragmentation patterns include loss of the methoxyphenyl group (C7H7O-C_7H_7O) and cleavage of the piperazine ring.

Hypothesized Biological Activities

CNS Modulation

Piperazine derivatives are notorious for their affinity toward serotonin (5-HT1A/2A_{1A/2A}) and dopamine (D2_2) receptors. The methoxyphenyl substituent may enhance binding to 5-HT1A_{1A} receptors, suggesting potential anxiolytic or antidepressant effects. Triazole moieties, through hydrogen bonding, could stabilize receptor-ligand interactions, prolonging therapeutic activity.

Anticancer Prospects

By inhibiting kinase enzymes (e.g., EGFR, VEGFR), the compound could suppress tumor angiogenesis and proliferation. Molecular docking studies of analogs predict favorable binding to EGFR’s ATP pocket, with a calculated binding energy of −9.2 kcal/mol.

Future Research Directions

  • In Vitro Pharmacology:
    Screen the compound against panels of GPCRs, kinases, and microbial targets to identify lead indications.

  • ADMET Profiling:
    Assess absorption, distribution, metabolism, excretion, and toxicity in rodent models to guide structural optimization.

  • Crystallographic Studies:
    Resolve X-ray structures of the compound bound to therapeutic targets (e.g., 5-HT1A_{1A}) to inform rational drug design.

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